Technical Synthesis Guide: (3-Methoxyphenyl)(phenyl)methanol
Technical Synthesis Guide: (3-Methoxyphenyl)(phenyl)methanol
Executive Summary
(3-Methoxyphenyl)(phenyl)methanol (CAS: 6971-51-3) is a pivotal diarylmethanol scaffold in medicinal chemistry.[1] It serves as a precursor to "privileged structures" found in antihistamines (e.g., clemastine analogs), antidepressants, and anticholinergic agents. Its structural motif—two aryl rings with distinct electronic properties (one electron-rich methoxy, one neutral phenyl) attached to a carbinol center—makes it an excellent substrate for structure-activity relationship (SAR) studies and a candidate for chiral resolution.
This guide details two primary synthetic pathways:
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Grignard Addition: The robust, scalable route for racemic material.
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Corey-Bakshi-Shibata (CBS) Reduction: The precision route for high-enantiomeric excess (ee) chiral synthesis.[2]
Retrosynthetic Analysis
The construction of the diarylmethanol core can be approached via C-C bond formation or functional group transformation.
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Disconnection A (C-C Bond Formation): Disconnection of the central C-C bond leads to a Grignard reagent (Phenylmagnesium bromide) and an electrophile (3-Methoxybenzaldehyde). This is preferred for bulk synthesis of racemic material due to the commercial availability of reagents.
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Disconnection B (Reduction): Disconnection of the C-H bond leads to the corresponding ketone, (3-methoxyphenyl)(phenyl)methanone (3-methoxybenzophenone). This route is ideal when enantioselectivity is required via asymmetric reduction.
Route A: Grignard Addition (Racemic Synthesis)
Mechanistic Pathway
The reaction proceeds via a nucleophilic addition of the phenyl carbanion (from the Grignard reagent) to the carbonyl carbon of 3-methoxybenzaldehyde. The transition state involves a 4-membered magnesium coordination complex, ensuring the delivery of the organic residue.
Figure 1: Mechanistic flow of the Grignard addition.
Experimental Protocol
Scale: 10 mmol Expected Yield: 85-92%
Reagents:
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Phenylmagnesium bromide (1.0 M in THF): 12.0 mL (12.0 mmol, 1.2 eq)
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3-Methoxybenzaldehyde: 1.36 g (10.0 mmol, 1.0 eq)
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Tetrahydrofuran (THF), anhydrous: 20 mL
Step-by-Step Methodology:
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Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen and maintain an inert atmosphere.
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Solvent Charge: Add anhydrous THF (10 mL) and 3-methoxybenzaldehyde (1.36 g). Cool the solution to 0 °C using an ice/water bath.
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Addition: Transfer the Phenylmagnesium bromide solution (12 mL) to a dry syringe. Add dropwise to the aldehyde solution over 15 minutes. Critical: Maintain internal temperature < 5 °C to prevent side reactions.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 2 hours.
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Validation: Monitor by TLC (20% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3).
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Quench: Cool the flask back to 0 °C. Slowly add saturated aqueous NH₄Cl (10 mL) to quench unreacted Grignard reagent. Caution: Exothermic gas evolution.
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Workup: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes) to yield the product as a viscous pale yellow oil or low-melting solid.
Route B: Enantioselective CBS Reduction (Chiral Synthesis)
Mechanistic Pathway
For drug development applications requiring a single enantiomer, the Corey-Bakshi-Shibata (CBS) reduction is the gold standard. It utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from borane (BH₃) to a specific face of the prochiral ketone (3-methoxybenzophenone).
Stereochemical Control:
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(S)-Me-CBS Catalyst: Directs hydride attack from the Re-face, typically yielding the (S)-alcohol .
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(R)-Me-CBS Catalyst: Directs hydride attack from the Si-face, typically yielding the (R)-alcohol .
(Note: Stereochemical outcome should be confirmed via optical rotation or chiral HPLC, as substituent priority affects R/S designation).
Figure 2: The catalytic cycle of the CBS reduction.
Experimental Protocol
Scale: 5 mmol Target: (S)-(3-Methoxyphenyl)(phenyl)methanol Reagents:
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3-Methoxybenzophenone: 1.06 g (5.0 mmol)
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(S)-Me-CBS Catalyst (1.0 M in toluene): 0.5 mL (0.5 mmol, 10 mol%)
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Borane-THF complex (1.0 M): 3.0 mL (3.0 mmol, 0.6 eq)
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THF, anhydrous: 15 mL
Step-by-Step Methodology:
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Catalyst Activation: In a dry 50 mL flask under Argon, charge the (S)-Me-CBS solution. Add 5 mL anhydrous THF.
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Borane Addition: Add the BH₃·THF solution to the catalyst at room temperature. Stir for 10 minutes.
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Substrate Addition: Dissolve 3-methoxybenzophenone in 10 mL THF. Add this solution slowly to the catalyst/borane mixture over 30 minutes via syringe pump.
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Why: Slow addition maintains a low concentration of ketone relative to the catalyst, minimizing the non-catalyzed (racemic) background reaction.
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Completion: Stir for 45 minutes. Add MeOH (2 mL) dropwise to quench excess borane. Caution: Hydrogen gas evolution.
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Workup: Add 1N HCl (10 mL) and stir for 20 minutes to hydrolyze the boron-nitrogen bond. Extract with Et₂O (3 x 20 mL). Wash with sat.[5][6] NaHCO₃ and Brine.
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Purification: Silica gel chromatography (10-30% Et₂O/Pentane).
Characterization & Data
The following data validates the identity of (3-Methoxyphenyl)(phenyl)methanol synthesized via the methods above.
NMR Spectroscopy Data
Solvent: CDCl₃, 400 MHz
| Proton (H) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.41 – 7.30 | Multiplet | 6H | Phenyl ring + C5-H (methoxy ring) |
| Ar-H | 7.14 | Triplet (J=7.4 Hz) | 1H | C4-H (phenyl ring para) |
| Ar-H | 7.02 | dd (J=13.8, 8.5 Hz) | 4H | Overlapping ortho/meta protons |
| Ar-H | 6.92 | Triplet (J=5.7 Hz) | 2H | C2-H, C4-H (methoxy ring) |
| CH-OH | 5.81 | Singlet | 1H | Benzylic methine |
| O-CH₃ | 3.83 | Singlet | 3H | Methoxy group |
| OH | 2.54 | Broad Singlet | 1H | Hydroxyl (exchangeable) |
Key Diagnostic Signals:
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The methoxy singlet at 3.83 ppm confirms the presence of the electron-rich ring.
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The benzylic proton at 5.81 ppm is characteristic of a diarylmethanol. If this shifts to ~4.0 ppm, it indicates over-reduction to the methylene (unlikely with NaBH4) or oxidation to the ketone (loss of signal).
Physical Properties
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Appearance: Viscous pale yellow oil; may crystallize upon standing or trituration with pentane.
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Molecular Weight: 214.26 g/mol .
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Solubility: Soluble in MeOH, EtOH, DMSO, DCM, EtOAc. Insoluble in water.
References
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Grignard Reaction Protocol: Vogel, A. I.[5][7] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedure for diarylmethanols adapted for methoxy-derivatives).
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CBS Reduction Mechanism & Application: Corey, E. J.; Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angew. Chem. Int. Ed.1998 , 37, 1986–2012.[8] [Link]
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NMR Characterization Data: Supporting Information for RSC Advances, 2021 . (Specific shifts for (3-methoxyphenyl)(phenyl)methanol). [Link]
Sources
- 1. 6971-51-3|(3-Methoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. [3-(Methoxymethyl)phenyl]methanol | C9H12O2 | CID 12067857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
